molecular formula C8H8BrN3 B8584330 6-bromo-N-methyl-1H-indazol-3-amine

6-bromo-N-methyl-1H-indazol-3-amine

货号: B8584330
分子量: 226.07 g/mol
InChI 键: JOAJLTRLSSFKJV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-bromo-N-methyl-1H-indazol-3-amine is a useful research compound. Its molecular formula is C8H8BrN3 and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

6-Bromo-N-methyl-1H-indazol-3-amine features a bicyclic structure with a bromine atom at the 6-position and a methyl group at the nitrogen atom of the indazole ring. Its molecular formula is C8H8BrN3C_8H_8BrN_3 with a molecular weight of approximately 226.07 g/mol. The compound's unique chemical properties stem from its specific substitution pattern, influencing both its reactivity and biological activity.

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have demonstrated that this compound exhibits promising antitumor properties. For instance, in a study evaluating various indazole derivatives, this compound displayed significant inhibitory effects against human chronic myeloid leukemia (K562) cells, with an IC50 value of 5.15 µM, indicating its potential as an effective anticancer agent. The compound was shown to induce apoptosis and alter cell cycle distribution by inhibiting proteins related to the p53/MDM2 pathway .

Mechanism of Action

The mechanism underlying the antitumor activity involves the modulation of apoptosis-related proteins. Specifically, treatment with this compound resulted in decreased expression of Bcl-2 (an anti-apoptotic protein) and increased levels of Bax (a pro-apoptotic protein), suggesting a shift towards pro-apoptotic signaling pathways . Additionally, it has been noted that this compound affects cell cycle progression by increasing the G0/G1 population while decreasing S phase cells, further supporting its role as an antitumor agent .

Enzyme Inhibition Studies

Cytochrome P450 Inhibition

Another significant application of this compound lies in its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. Understanding its binding affinity to these enzymes is crucial for elucidating its pharmacological profile and therapeutic potential. Inhibition of CYP1A2 can influence drug metabolism, making this compound relevant in pharmacokinetic studies.

Future Research Directions

Given the promising results associated with this compound, future research should focus on:

  • Mechanistic Studies : Further elucidation of its mechanisms of action in cancer cell lines.
  • In Vivo Studies : Evaluating the efficacy and safety profiles through animal models.
  • Structural Modifications : Investigating how modifications to the compound's structure could enhance its biological activity or reduce toxicity.

化学反应分析

Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions.

Reaction Type Reagents/Conditions Outcome
Nucleophilic SubstitutionAmines, thiols, or alkoxidesBromine replaced with -NH<sub>2</sub>, -SH, or -OR groups .
Suzuki CouplingPd catalyst, aryl boronic acid, baseForms biaryl derivatives via C–C bond formation .
Heck ReactionPd catalyst, alkeneIntroduces alkenyl groups at the 6-position .

Mechanistic Insights :

  • NAS proceeds via a two-step mechanism involving a Meisenheimer intermediate in polar aprotic solvents .

  • Suzuki coupling utilizes oxidative addition of the C–Br bond to Pd(0), followed by transmetallation and reductive elimination .

Reduction Reactions

The bromine atom can be selectively reduced under controlled conditions.

Reagent Conditions Product
Lithium aluminum hydrideAnhydrous THF, 0–25°C6-Hydro-N-methyl-1H-indazol-3-amine.
Sodium borohydrideMethanol, refluxPartial reduction observed.

Applications : Dehalogenation enables the synthesis of unsubstituted indazole derivatives for further functionalization.

Oxidation Reactions

The methylamine group and indazole ring exhibit oxidation sensitivity.

Reagent Outcome
Potassium permanganateN-Methyl group oxidized to N-oxide.
Chromium trioxideRing oxidation, yielding hydroxylated byproducts.

Caution : Over-oxidation can lead to decomposition, requiring careful stoichiometric control.

Metalation and Grignard Reactions

The indazole core participates in organometallic transformations.

Reaction Reagents Product
MetalationLDA, THF, -78°CLithiated intermediate for electrophilic substitution .
Grignard AdditionRMgX (alkyl/aryl)Alkyl/aryl groups introduced at reactive positions .

Example : Lithiation at the 4-position followed by quenching with electrophiles (e.g., CO<sub>2</sub>) generates carboxylated derivatives .

Cyclization and Halogenation

The compound serves as a scaffold for complex heterocycles.

Reaction Conditions Outcome
CyclizationCuI, DMF, 120°CFused tricyclic indazoles .
BrominationBr<sub>2</sub>, Fe catalystAdditional bromine incorporation at activated positions .

Applications : Cyclized products show enhanced bioactivity in kinase inhibition studies .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 430°C, with a melting point of 237–240°C .

  • Solubility : Limited in polar solvents (e.g., water) but soluble in DMF, DMSO, and THF .

  • pH Sensitivity : The methylamine group remains protonated below pH 6, influencing reaction pathways.

属性

分子式

C8H8BrN3

分子量

226.07 g/mol

IUPAC 名称

6-bromo-N-methyl-1H-indazol-3-amine

InChI

InChI=1S/C8H8BrN3/c1-10-8-6-3-2-5(9)4-7(6)11-12-8/h2-4H,1H3,(H2,10,11,12)

InChI 键

JOAJLTRLSSFKJV-UHFFFAOYSA-N

规范 SMILES

CNC1=NNC2=C1C=CC(=C2)Br

产品来源

United States

Synthesis routes and methods I

Procedure details

Anhydrous hydrazine (0.25 mL, 8.1 mmol) was added to a solution of 4-bromo-2-fluoro-N-methylbenzothioamide (200 mg, 0.8 mmol) in dimethylsulfoxide (2.5 mL). The reaction was heated to 100° C. and stirred for 2 hours. The reaction was cooled to room temperature and diluted with ethyl acetate and water. The layers were separated and the aqueous was extracted with ethyl acetate (3×). The combined organics were washed with saturated aqueous sodium carbonate and brine, dried over sodium sulfate, filtered, and concentrated. Purification by flash column chromatography (20-100% ethyl acetate/heptanes) gave the title compound (98 mg, 54%) as a white solid. +ESI (M+H+1) 228.0; 1H NMR (400 MHz, CD3OD, δ): 7.52 (d, J=8.58 Hz, 1H), 7.43 (s, 1H), 7.04 (d, J=8.39 Hz, 1H), 2.94 (s, 3H).
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
4-bromo-2-fluoro-N-methylbenzothioamide
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
54%

Synthesis routes and methods II

Procedure details

To a solution of phenyl 6-bromo-1H-indazol-3-ylcarbamate (0.80 g, 2.42 mmol) in 1,4-dioxane (40 mL) was added lithium aluminum hydride (2 M solution in THF, 2.42 mL, 2.42 mmol) dropwise at room temperature. After stirring at 100° C. for 4 hours, the reaction was quenched by 0.2 mL water, followed by 0.2 mL 15% NaOH and 0.6 mL water. The reaction mixture was then filtered and the solid was washed by ethyl acetate. The combined organic layer was washed by brine, dried with sodium sulfate and concentrated in vacuo. The crude residue was purified by flash chromatography with 50:50 (v/v) ethyl acetate-hexanes to afford the title product (0.29 g).
Name
phenyl 6-bromo-1H-indazol-3-ylcarbamate
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
2.42 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。